![molecular formula C16H15N7O2 B2859932 3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034546-48-8](/img/structure/B2859932.png)

3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

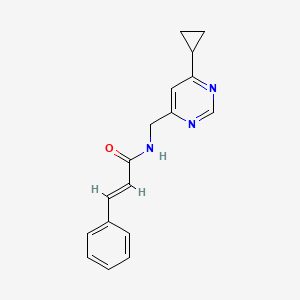

The compound “3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide” is a derivative of 3-(1H-benzo[d]imidazol-2-yl)aniline . This series of derivatives has been identified as novel anti-cancer lead compounds targeting PRMT5 . They have shown potential antitumor activity against MV4-11 cells .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring . Another example is the synthesis of aminobenzimidazole tethered hydantoins and thiohydantoins via intramolecular cyclization .Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been identified for their potential use in medicinal chemistry, particularly for c-Met inhibition . c-Met is a protein that has been implicated in various types of cancer, and its inhibition could be key in developing new anticancer therapies .

Neuropharmacology: GABAA Modulating Activity

Another application in medicinal chemistry is the modulation of GABAA receptors . These receptors are a class of receptors that respond to the neurotransmitter GABA (gamma-aminobutyric acid), which is the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic effects for conditions such as anxiety, insomnia, and epilepsy .

Fluorescent Probes

The structural features of this compound suggest it could be used as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for the study of cellular processes at the molecular level, allowing for the visualization of various biological phenomena .

Structural Units in Polymers

Due to its unique heterocyclic structure, this compound could serve as a structural unit in polymers . Incorporating such heterocycles into polymers can impart specific properties like thermal stability, electrical conductivity, and fluorescence, which are valuable in materials science .

Coordination Chemistry: Synthesis of Coordination Polymers

In coordination chemistry, this compound could be used to synthesize coordination polymers . These polymers have a range of applications, including catalysis, gas storage, and separation technologies. The compound’s ability to coordinate with metals can lead to the formation of novel materials with unique properties .

Pharmaceutical Testing: Reference Standards

Lastly, compounds with similar structural motifs are often used in pharmaceutical testing as reference standards . These standards are crucial for ensuring the accuracy and consistency of analytical methods used in the development and quality control of pharmaceutical products .

Mecanismo De Acción

Direcciones Futuras

The series of 3-(1H-benzo[d]imidazol-2-yl)aniline derivatives, which includes the compound , has been highlighted as worthy of further investigation for their potential as novel anti-cancer lead compounds . Future research could focus on optimizing these compounds and exploring their potential in cancer treatment.

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c24-14(5-7-22-10-19-11-3-1-2-4-12(11)22)18-9-13-20-21-15-16(25)17-6-8-23(13)15/h1-4,6,8,10H,5,7,9H2,(H,17,25)(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRNFHDIRJQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)